molecular formula C12H10N4O4S B14492829 Pyridine-4-carbonitrile;sulfuric acid CAS No. 64275-21-4

Pyridine-4-carbonitrile;sulfuric acid

Cat. No.: B14492829
CAS No.: 64275-21-4
M. Wt: 306.30 g/mol
InChI Key: HIYZCLJXPILWQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridine-4-carbonitrile; sulfuric acid: is a compound that combines pyridine-4-carbonitrile, a nitrile derivative of pyridine, with sulfuric acid, a strong mineral acid. Pyridine-4-carbonitrile is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals. Sulfuric acid, on the other hand, is widely used in industrial processes due to its strong acidic and dehydrating properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Microwave-Assisted Synthesis: Pyridine-4-carbonitrile can be synthesized using microwave-assisted reactions.

    Amorphous Carbon-Supported Sulfonic Acid Catalysis: Another method involves the use of amorphous carbon-supported sulfonic acid as a catalyst.

Industrial Production Methods: Industrial production of pyridine-4-carbonitrile typically involves the reaction of pyridine with cyanogen bromide or other cyanating agents under controlled conditions. Sulfuric acid is produced industrially by the contact process, which involves the catalytic oxidation of sulfur dioxide to sulfur trioxide, followed by absorption in water.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Pyridine-4-carbonitrile can undergo oxidation reactions to form pyridine-4-carboxylic acid derivatives.

    Reduction: Reduction of pyridine-4-carbonitrile can yield pyridine-4-methanamine.

    Substitution: Pyridine-4-carbonitrile can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Pyridine-4-carboxylic acid.

    Reduction: Pyridine-4-methanamine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Properties

CAS No.

64275-21-4

Molecular Formula

C12H10N4O4S

Molecular Weight

306.30 g/mol

IUPAC Name

pyridine-4-carbonitrile;sulfuric acid

InChI

InChI=1S/2C6H4N2.H2O4S/c2*7-5-6-1-3-8-4-2-6;1-5(2,3)4/h2*1-4H;(H2,1,2,3,4)

InChI Key

HIYZCLJXPILWQF-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C#N.C1=CN=CC=C1C#N.OS(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.